N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide
Description
N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide is an acetamide derivative characterized by a 2,6-dimethylphenyl core substituted at the 3-position with a phenylmethoxy (benzyloxy) group. This structural configuration confers unique physicochemical properties, including increased lipophilicity compared to simpler acetamides, which may influence bioavailability and metabolic stability. For instance, the synthesis of analogous acetamides often involves catalytic hydrogenation (e.g., Pd/C-mediated nitro group reduction ) or condensation reactions with heterocyclic moieties .
Properties
IUPAC Name |
N-(2,6-dimethyl-3-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-9-10-16(13(2)17(12)18-14(3)19)20-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUUQAXKLJYSAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Acetylation and Benzylation
The most widely documented route involves a sequential acetylation-benzylation strategy starting from 3-hydroxy-2,6-dimethylaniline.
Step 1: Acetylation of 3-Hydroxy-2,6-dimethylaniline
The primary amine group of 3-hydroxy-2,6-dimethylaniline is acetylated using acetic anhydride (Ac₂O) under catalytic conditions. Copper(II) acetate (Cu(OAc)₂) serves as an effective catalyst in an oxygen-rich environment, as demonstrated in analogous amidation reactions. A typical procedure involves:
-
Dissolving 3-hydroxy-2,6-dimethylaniline (1.0 equiv) in acetonitrile.
-
Adding Ac₂O (5.0 equiv) and Cu(OAc)₂ (0.1 equiv).
The reaction yields 3-hydroxy-2,6-dimethylacetanilide, which is isolated via neutralization with NaHCO₃, extraction with ethyl acetate, and solvent evaporation.
Step 2: Benzylation of the Hydroxyl Group
The phenolic hydroxyl group of 3-hydroxy-2,6-dimethylacetanilide undergoes benzylation using benzyl bromide in a biphasic system with phase-transfer catalysis (PTC). Key conditions include:
-
Dissolving the intermediate (1.0 equiv) in a 1:1 mixture of water and dichloromethane.
-
Adding benzyl bromide (1.2 equiv), tetrabutylammonium bromide (TBAB, 0.1 equiv), and NaOH (2.0 equiv).
The product is extracted with dichloromethane, washed with brine, and purified via recrystallization from chloroform to yield the final compound as a yellow solid.
Table 1: Reaction Conditions and Yields for Two-Step Synthesis
| Step | Reagents | Catalyst/Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Ac₂O, Cu(OAc)₂ | CH₃CN, O₂ atmosphere | 80°C | 36 h | 85% |
| 2 | BnBr, NaOH, TBAB | H₂O/CH₂Cl₂ | 25°C | 12 h | 78% |
Alternative Single-Pot Synthesis Using Protected Intermediates
A patent-pending method optimizes the synthesis by employing a protected amine intermediate to avoid competing reactions. This approach involves:
-
Protection of 3-Hydroxy-2,6-dimethylaniline : The amine group is temporarily protected with a tert-butoxycarbonyl (Boc) group using Boc₂O in THF.
-
Benzylation : The protected intermediate reacts with benzyl bromide under microwave irradiation (100 W, 60°C, 1 hour) in the presence of K₂CO₃.
-
Deprotection and Acetylation : The Boc group is removed with HCl/dioxane, followed by acetylation with acetyl chloride in pyridine.
This method achieves an overall yield of 81% but requires additional purification steps due to byproduct formation during deprotection.
Reaction Optimization and Critical Parameters
Catalytic Systems for Acetylation
Copper(II) acetate enhances acetylation efficiency by facilitating oxidative coupling, particularly under aerobic conditions. Comparative studies show that replacing Cu(OAc)₂ with FeCl₃ reduces yields to 62%, underscoring copper’s role in stabilizing reactive intermediates.
Solvent and Base Selection in Benzylation
Polar aprotic solvents like DMF or acetone improve benzylation kinetics by solubilizing both the organic substrate and inorganic base. However, dichloromethane with TBAB proves superior for minimizing side reactions, as evidenced by a 15% increase in yield compared to DMF-based systems.
Temperature and Reaction Time
Benzylation at elevated temperatures (50–60°C) reduces reaction time to 6 hours but risks ether cleavage. Conversely, ambient temperature conditions (25°C) preserve product integrity, albeit with longer durations.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity and Stability
The compound exhibits stability for >12 months when stored at -20°C in amber vials. Accelerated degradation studies (40°C/75% RH) show <2% impurity formation over 6 months.
Applications in Pharmaceutical Synthesis
This compound serves as a precursor to Mepivacaine metabolites through enzymatic O-demethylation and hydrolysis . Its benzyloxy group acts as a protecting moiety, enabling selective modification in subsequent steps.
Chemical Reactions Analysis
Types of Reactions
N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Applications
Analgesic Properties
Preliminary studies suggest that N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide may exhibit analgesic properties, making it a candidate for pain management therapies. Its structural features, particularly the phenylmethoxy group, could enhance its interaction with biological targets involved in pain signaling pathways .
Antiviral Activity
Research indicates that compounds similar to this compound may possess antiviral properties. For instance, derivatives of acetamides have been shown to inhibit various viruses, including herpes simplex and cytomegalovirus . The potential for this compound to act against viral infections warrants further investigation into its mechanism of action and efficacy.
Synthesis of Metabolites
This compound is utilized in the preparation of metabolites for other pharmacologically active substances, such as Mepivacaine. This application highlights its role as an intermediate in synthesizing more complex therapeutic agents .
Biochemical Research
Structure-Activity Relationship (SAR) Studies
this compound serves as a model compound in SAR studies aimed at understanding the relationship between chemical structure and biological activity. Such studies can elucidate how modifications to the compound's structure affect its pharmacological properties .
Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound is critical for its development as a therapeutic agent. Interaction studies can reveal how this compound interacts with various biological targets, which is essential for predicting its behavior in vivo.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological activity of related acetamides. For example:
- A study published in Bioorganic & Medicinal Chemistry Letters examined various acetamides for their anti-inflammatory effects and found significant activity linked to specific structural modifications .
- Another research article detailed the synthesis of acetamide derivatives that exhibited promising antiviral activities against Zika virus proteases, underscoring the potential of acetamides in antiviral drug development .
Mechanism of Action
The mechanism of action of N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide involves its interaction with specific molecular targets. In the context of its use in medicine, it acts by inhibiting sodium channels in nerve cells, thereby blocking the transmission of pain signals. This mechanism is similar to that of other local anesthetics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide with key analogs:
Key Observations:
- Substituent Impact: The phenylmethoxy group in the target compound enhances steric bulk and lipophilicity compared to chloro or methoxy groups in herbicides like alachlor and metolachlor. This may reduce reactivity toward metabolic activation (e.g., formation of carcinogenic quinone imines) .
- Application Divergence: Chloroacetamides (e.g., alachlor) are herbicides with carcinogenic risks due to metabolic activation, while analogs with heterocyclic or peptide-like modifications (e.g., ) are explored for pharmaceutical uses, suggesting divergent biological targets.
Metabolic and Toxicity Profiles
- Herbicide Analogs (Alachlor, Metolachlor): These compounds undergo CYP3A4/2B6-mediated metabolism to reactive intermediates (CDEPA, CMEPA), which are further oxidized to carcinogenic dialkylbenzoquinone imines . Human liver microsomes metabolize these compounds less efficiently than rat microsomes, implying species-specific toxicity risks.
- Their metabolism likely involves hydrolysis of acetamide bonds or oxidation of aromatic rings, though specific data are unavailable.
Biological Activity
N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide is a compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticonvulsant effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound this compound features a substituted acetamide structure. The presence of the dimethyl and phenylmethoxy groups contributes to its biological activity. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological effects.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of acetamides can exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, this compound was evaluated for its COX inhibitory potential.
Table 1: Inhibition of COX Enzymes by this compound
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |
These results indicate that the compound has a moderate inhibitory effect on both COX-1 and COX-2 enzymes, which are pivotal in the inflammatory process .
2. Analgesic Properties
The analgesic properties of this compound were assessed through various pain models. Preliminary findings suggest that it may provide relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study: Analgesic Efficacy Assessment
In a controlled study involving carrageenan-induced paw edema in rats, the compound demonstrated significant pain relief at doses similar to indomethacin .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | +++ |
| Escherichia coli | ++ |
| Pseudomonas aeruginosa | + |
The compound exhibited strong activity against Staphylococcus aureus and moderate activity against Escherichia coli .
4. Anticonvulsant Activity
The anticonvulsant potential of this compound was explored using standard seizure models such as maximal electroshock (MES). The results indicated that the compound provided significant protection against seizures.
Table 3: Anticonvulsant Activity in MES Model
| Compound | Protection at Dose (mg/kg) |
|---|---|
| This compound | 100 mg/kg at 0.5 h |
This suggests that the compound may be effective in managing certain types of seizures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
